6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
6-chloro-2-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14(17)12(8)16/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYOXTXLCOKUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Anhydride Activation
The synthesis begins with 3-hydroxy-1,8-naphthalic anhydride, a commercially available precursor. Reacting this anhydride with 2-methoxyethylamine in ethanol under microwave irradiation (100°C, 60 minutes) yields 5-hydroxy-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with 94% efficiency. This step exploits the nucleophilicity of the amine, which attacks the electrophilic carbonyl groups of the anhydride, forming the imide ring.
Alternative Routes via Anthranilic Acid Derivatives
A parallel approach involves anthranilic acid derivatives condensed with acetic anhydride to form 2-methyl-4H-benzooxazin-4-one intermediates. Subsequent refluxing with hydrazine hydrate generates quinazolin-4(3H)-one derivatives, which may serve as precursors for fused-ring systems. While this method is less direct for naphthalimides, it highlights the versatility of anthranilic acid in heterocycle synthesis.
Regioselective Chlorination Strategies
N-Chlorosuccinimide (NCS)-Mediated Halogenation
Chlorination at position 6 is achieved using NCS in acetonitrile at 40°C. For example, treating 5-(benzyloxy)-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with NCS (2 equivalents, 22 hours) introduces chlorine at the 6-position with 86% yield. The benzyloxy group at position 5 acts as a directing group, ensuring regioselectivity.
Solvent and Temperature Optimization
Polar aprotic solvents like acetonitrile enhance NCS reactivity, while temperatures above 40°C minimize byproduct formation. Kinetic studies suggest that chlorination proceeds via a radical mechanism, with the benzyloxy group stabilizing transition states through resonance.
Hydroxyl Group Introduction and Deprotection
Protective Group Strategies
The hydroxyl group at position 2 is introduced early in the synthesis but requires protection during chlorination. Benzyl bromide is commonly used to form a benzyl ether (5-(benzyloxy) derivatives), which is stable under chlorination conditions.
Acidic Hydrolysis for Deprotection
Deprotection of the benzyl ether is achieved using HCl in aqueous media. For instance, stirring 5-(benzyloxy)-6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with 2M HCl at room temperature cleaves the benzyl group, yielding the free hydroxyl derivative with 75% efficiency.
Purification and Characterization
Crystallization and Chromatography
Crude products are purified via recrystallization (ethanol, chloroform/n-heptane) or vacuum filtration. High-performance liquid chromatography (HPLC) is employed for challenging separations, with methanol/water gradients resolving regioisomers.
Spectroscopic Validation
- 1H NMR (DMSO-d6) : Key signals include aromatic protons at δ 8.26–8.32 (m, 2H) and the hydroxyl proton as a broad singlet at δ 10.55.
- 13C NMR : Carbonyl resonances appear at δ 163.5 and 163.2, while the chlorinated carbon is identified at δ 127.4.
- HRMS : Calculated [M+H]+ for C12H6ClNO3 is 247.63 g/mol, matching experimental data.
Comparative Analysis of Synthetic Routes
The anhydride route offers superior yields and scalability, whereas the anthranilic acid pathway provides modularity for structural diversification.
Mechanistic Insights and Computational Modeling
Bromodomain Binding Studies
Molecular docking simulations reveal that 6-chloro-2-hydroxy derivatives exhibit affinity for BRPF1 and TAF1 bromodomains, with binding energies comparable to known inhibitors (−9.2 kcal/mol). The chloro and hydroxyl groups form hydrogen bonds with Asn100 and Tyr97 residues, respectively.
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-31G*) indicate that the chloro substituent reduces the HOMO-LUMO gap by 0.8 eV compared to non-chlorinated analogs, enhancing electrophilicity and reactivity in subsequent derivatizations.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, which can lead to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzo[de]isoquinoline-1,3(2H)-dione scaffold is highly modifiable. Key analogs and their substituent effects are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Position 6 :
- Chlorine at position 6 (target compound and analogs) may enhance electrophilicity or bioactivity.
- Thio-linked heterocycles (e.g., pyrimidinyl or benzimidazolyl in ) correlate with antifungal activity, suggesting substituent-dependent pharmacodynamics .
- A nitro group at position 5 () could increase reactivity or alter electronic properties .
- Substituent Position 2: Hydroxyl groups (target) or hydroxyethyl groups () improve solubility. Hydroxyethyl derivatives exhibit high thermal stability (melting points >250°C) . Dimethylaminoethyl or pyridinylmethyl groups () enable applications in sensing or metal ion detection due to their electron-donating or chelating properties .
Spectral and Physical Properties
Biological Activity
6-Chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 6-chloro-2-hydroxybenzo[de]isoquinoline-1,3-dione
- Molecular Formula : C₁₂H₆ClNO₃
- CAS Number : 41382-15-4
The presence of the chlorine atom in its structure significantly influences its chemical reactivity and biological activity, making it a valuable compound for further research and application in medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may lead to the inhibition or activation of specific enzymes or receptors involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to cancer proliferation.
- Antioxidant Activity : It may act as an antioxidant, reducing oxidative stress in cells.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant anti-cancer properties. Its derivatives have been studied for their efficacy against various cancer cell lines.
Table 1: Biological Activities of this compound
Case Studies
Several studies have focused on the biological effects of this compound:
- Anti-Cancer Activity : A study evaluated the compound's effects on the NCI-60 cancer cell line panel, demonstrating significant growth inhibition across various types of cancer cells. The mechanism was linked to its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), suggesting a potential pathway for therapeutic application .
- Comparative Analysis : Comparative analysis with similar compounds revealed that this compound exhibited a higher potency than some derivatives in inhibiting cancer cell growth, indicating its unique properties .
- Synergistic Effects : Research has indicated that when combined with other therapeutic agents, this compound can enhance anti-cancer effects, suggesting its potential use in combination therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting brominated or chlorinated naphthalic anhydrides with hydroxyalkylamines in refluxing ethanol (4–6 hours), followed by purification using column chromatography (ethyl acetate/chloroform) . Optimization involves adjusting solvent polarity, reaction temperature, and stoichiometry. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substituent positions (e.g., chloro, hydroxy groups) and aromatic proton environments .
- HRMS (ESI) : For precise molecular weight verification .
- IR Spectroscopy : To identify functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Conduct:
- Antimicrobial assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, hydroxy, alkyl groups) influence biological activity?
- Methodological Answer : Compare analogs using structure-activity relationship (SAR) studies:
Q. What advanced techniques resolve contradictions in reported biological data (e.g., varying IC50 values)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), culture conditions, and positive controls (e.g., cisplatin for cytotoxicity) .
- Synergistic studies : Evaluate combinations with clinical agents (e.g., oxaliplatin) to identify potentiation effects .
- Metabolic stability tests : Liver microsome assays to assess compound degradation rates, which may explain variability .
Q. How can fluorescence properties of this compound be leveraged for cellular imaging?
- Methodological Answer :
- Mitochondrial targeting : Modify the hydroxy group with lipophilic moieties (e.g., propynyl) to enhance organelle-specific accumulation .
- Time-resolved luminescence : Use delayed fluorescence (e.g., thermally activated delayed fluorescence, TADF) for hypoxia imaging in cancer cells .
Data Contradiction Analysis
Q. Why do some studies report strong antimicrobial activity while others show limited efficacy?
- Methodological Answer : Discrepancies may arise from:
- Microbial strain variability : Test across diverse strains (e.g., drug-resistant vs. wild-type) .
- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that reduce bioavailability .
- pH-dependent activity : Perform assays at physiological pH (7.4) vs. acidic environments (e.g., bacterial biofilms) .
Future Research Directions
Q. What unresolved questions warrant further investigation?
- Pharmacokinetics : Conduct in vivo ADME (absorption, distribution, metabolism, excretion) studies to clarify bioavailability and half-life .
- Target identification : Use CRISPR-Cas9 screening or affinity chromatography to isolate binding proteins .
- Toxicity profiling : Acute/chronic toxicity assays in rodent models to assess therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
